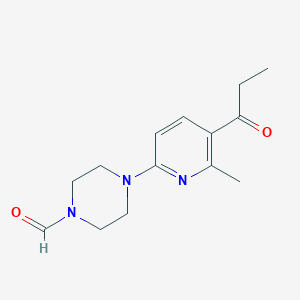![molecular formula C18H15N3O2S2 B11791142 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina es un complejo compuesto orgánico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bifenilo, un núcleo de tieno[2,3-c]pirazol y un sustituyente metilsulfonil. La combinación de estos elementos estructurales confiere propiedades químicas y biológicas únicas al compuesto, convirtiéndolo en un objetivo valioso para el descubrimiento y desarrollo de fármacos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina generalmente implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Una ruta sintética común implica los siguientes pasos:
Formación del Núcleo de Thieno[2,3-c]pirazol: Este paso implica la ciclación de precursores apropiados en condiciones ácidas o básicas para formar el núcleo de tieno[2,3-c]pirazol.
Introducción del Grupo Bifenilo: El grupo bifenilo se puede introducir mediante una reacción de acoplamiento de Suzuki-Miyaura, que implica la reacción de un derivado de ácido bórico de bifenilo con un intermedio de tieno[2,3-c]pirazol halogenado en presencia de un catalizador de paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento, la pureza y la escalabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y optimización de procesos para garantizar una producción consistente y rentable.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto, lo que podría alterar su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Los reactivos como los agentes halogenantes, los nucleófilos y los electrófilos se utilizan comúnmente en reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo o electrófilo utilizado.
Aplicaciones Científicas De Investigación
4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: El compuesto ha sido estudiado por su potencial como inhibidor de la glucógeno sintasa quinasa 3β (GSK-3β), que es un objetivo para el tratamiento de la enfermedad de Alzheimer.
Investigación Biológica: La capacidad del compuesto para inhibir GSK-3β lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en varios procesos biológicos, incluida la neurodegeneración y la inflamación.
Desarrollo Farmacéutico: La estructura única del compuesto y su actividad biológica lo convierten en un candidato prometedor para el desarrollo de fármacos, particularmente para enfermedades neurodegenerativas y afecciones inflamatorias.
Mecanismo De Acción
El mecanismo de acción de 4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina implica la inhibición de la glucógeno sintasa quinasa 3β (GSK-3β). Esta enzima juega un papel crítico en varios procesos celulares, incluido el metabolismo del glucógeno, la proliferación celular y la apoptosis. Al inhibir GSK-3β, el compuesto puede modular estos procesos, lo que podría llevar a efectos terapéuticos en afecciones como la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-1-(3-(metilsulfonil)propil)-1H-pirazol-3-amina: Este compuesto comparte el núcleo de pirazol y el grupo metilsulfonil, pero difiere en los sustituyentes unidos al núcleo.
Derivados de Thieno[3,2-c]pirazol-3-amina: Estos compuestos comparten el núcleo de tieno[2,3-c]pirazol, pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en la actividad biológica.
Singularidad
La singularidad de 4-([1,1’-Bifenilo]-4-il)-5-(metilsulfonil)-1H-tieno[2,3-c]pirazol-3-amina radica en su combinación específica de elementos estructurales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo bifenilo, el núcleo de tieno[2,3-c]pirazol y el sustituyente metilsulfonil contribuyen colectivamente a su potente actividad inhibitoria de GSK-3β y sus posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C18H15N3O2S2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
5-methylsulfonyl-4-(4-phenylphenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C18H15N3O2S2/c1-25(22,23)18-14(15-16(19)20-21-17(15)24-18)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H3,19,20,21) |
Clave InChI |
NLXRQTGPJXFDRH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


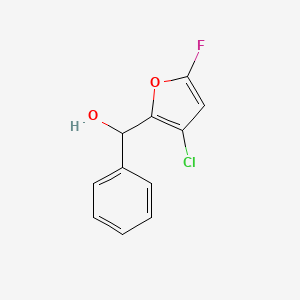

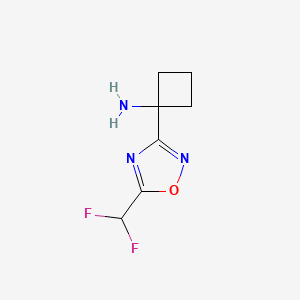
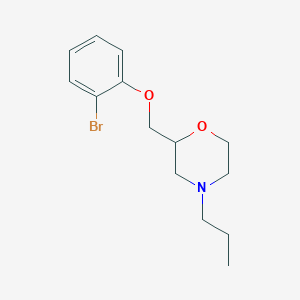
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
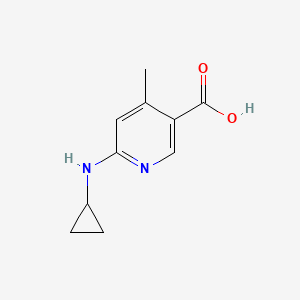



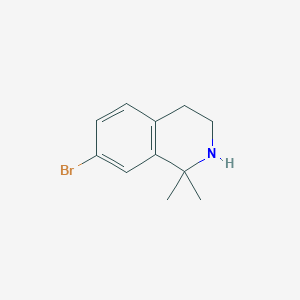

![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
